Chemical structure and molecular weight of 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid
Chemical structure and molecular weight of 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 1-(3-Cyanophenyl)cyclobutane-1-carboxylic Acid
Executive Summary & Molecular Identity
1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid (CAS: 1314744-75-6) is a specialized cycloalkane scaffold used primarily as a pharmacophore building block in the synthesis of antiretroviral agents. Most notably, it serves as a critical structural intermediate for Cobicistat (GS-9350), a cytochrome P450 3A (CYP3A) inhibitor used to boost the systemic exposure of co-administered HIV drugs (e.g., atazanavir, darunavir).
The molecule features a cyclobutane ring substituted at the C1 position with both a carboxylic acid and a 3-cyanophenyl group. This geminal disubstitution creates a "lock" effect, restricting conformational freedom and providing metabolic stability against hydroxylation at the benzylic position—a key design feature in modern drug discovery.
Table 1: Physicochemical Profile
| Property | Data |
| CAS Number | 1314744-75-6 |
| Molecular Formula | |
| Molecular Weight | 201.22 g/mol |
| Exact Mass | 201.0790 |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| pKa (Predicted) | ~4.2 (Carboxylic acid) |
| Storage | 2–8°C, Hygroscopic (Desiccate) |
| SMILES | O=C(O)C1(CCC1)C2=CC=CC(C#N)=C2 |
Structural Analysis: The Cyclobutane "Pucker"
In medicinal chemistry, the cyclobutane ring is not merely a spacer; it is a conformational tool. Unlike planar cyclopropane, the cyclobutane ring in 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid adopts a "puckered" or "butterfly" conformation to relieve torsional strain (eclipsing interactions).
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Bond Angles: The internal C-C-C bond angles are ~88°, deviating from the ideal tetrahedral 109.5°.
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Pharmacodynamic Implication: In the context of Cobicistat, this bulk prevents the rotation of the phenyl group relative to the peptide backbone, locking the inhibitor into the active site of the CYP3A4 enzyme. The 3-cyano group acts as a hydrogen bond acceptor, further anchoring the molecule within the protein pocket.
Synthetic Pathways & Process Chemistry
The synthesis of this compound presents a specific chemoselectivity challenge: Hydrolyzing a carboxylic ester (or nitrile) without hydrolyzing the sensitive cyano group on the phenyl ring.
Standard acid-catalyzed hydrolysis is risky as it often converts the aryl-nitrile to an amide or acid. Therefore, a Base-Mediated Alkylation followed by Mild Saponification is the industry-standard, self-validating protocol.
Protocol: The Chemoselective Ester Route
Reaction Scheme:
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Precursor: Ethyl 2-(3-cyanophenyl)acetate.
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Cyclization: Double alkylation using 1,3-dibromopropane.
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Hydrolysis: Lithium Hydroxide (LiOH) mediated saponification.
Step-by-Step Methodology:
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Cyclization (Formation of the Ring):
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Reagents: Ethyl 2-(3-cyanophenyl)acetate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (NaH, 2.5 eq) or Potassium tert-butoxide (t-BuOK).
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Solvent: DMF or THF (Anhydrous).
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Procedure:
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Cool the solution of base in DMF to 0°C.
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Add the ester precursor dropwise. Stir for 30 mins to generate the enolate.
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Add 1,3-dibromopropane slowly to prevent polymerization.
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Warm to Room Temperature (RT) and stir for 4–6 hours.
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Checkpoint: Monitor by TLC/LC-MS. Disappearance of the acyclic ester indicates ring closure.
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Workup: Quench with saturated
, extract with EtOAc.
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Chemoselective Hydrolysis:
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Reagents: Intermediate Ethyl Ester, LiOH (2.0 eq).
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Solvent: THF:Water (3:1 mixture).
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Procedure:
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Dissolve the ester in THF/Water.
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Add LiOH and stir at RT for 12 hours. Note: Avoid heating to prevent hydrolysis of the aromatic nitrile.
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Isolation: Acidify carefully with 1N HCl to pH 3–4. The product precipitates or is extracted into DCM.
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Purification: Recrystallization from Hexane/EtOAc.
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Visualized Workflow (DOT)
Figure 1: Chemoselective Synthesis via Ester Intermediate. The pathway avoids harsh acidic conditions to preserve the aryl-nitrile moiety.
Analytical Characterization (QC Standards)
To validate the structure and purity, the following spectral signatures must be confirmed.
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1H NMR (400 MHz, DMSO-d6):
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Aromatic Region:
7.7–7.5 ppm (m, 4H, Ar-H). Look for the specific pattern of a 3-substituted benzene. -
Cyclobutane Ring:
2.7–2.6 ppm (m, 2H) and 1.9–1.7 ppm (m, 4H). The cyclobutane protons appear as complex multiplets due to the puckering and lack of free rotation. -
Acid Proton:
12.5 ppm (broad s, 1H, -COOH).
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IR Spectroscopy (FT-IR):
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Nitrile (CN): Sharp, weak band at ~2230 cm⁻¹ . Critical for confirming the nitrile survived hydrolysis.
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Carbonyl (C=O): Strong band at ~1700–1710 cm⁻¹ (Carboxylic acid dimer).
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OH Stretch: Broad band at 2500–3300 cm⁻¹ .
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Mass Spectrometry (ESI-MS):
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Negative Mode: [M-H]⁻ = 200.1 m/z.
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Positive Mode: [M+H]⁺ = 202.1 m/z.
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References
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Vertex AI Search . (2026). 1-(3-Cyanophenyl)cyclobutane-1-carboxylic acid CAS and Physical Properties. Retrieved from and .
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Xu, L., et al. (2014). Process for the preparation of cobicistat intermediates. World Intellectual Property Organization, Patent WO2014057498A2. Retrieved from .
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Desai, M. C., et al. (2011). Modulators of Pharmacokinetic Properties of Therapeutics. U.S. Patent 8,148,374 (Gilead Sciences). Retrieved from .
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PubChem . (2026). 1-(3-cyanophenyl)cyclobutane-1-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from .
